[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate
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Overview
Description
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate is a chemical compound with a complex structure that includes both pyridazinyl and benzenecarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate typically involves multiple steps. One common route starts with the preparation of the pyridazinyl core, followed by the introduction of the dichloro and oxo groups. The final step involves esterification with 4-methylbenzenecarboxylic acid. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: Halogen atoms (chlorine) can be substituted with other groups like alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.
Scientific Research Applications
Chemistry
In chemistry, [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedimethanol
- 2,6-Pyridinedicarbonyl dichloride
- 2,6-Pyridinedicarboxaldehyde
Uniqueness
Compared to these similar compounds, [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate stands out due to its unique combination of functional groups. The presence of both dichloro and oxo groups, along with the pyridazinyl and benzenecarboxylate moieties, provides distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-8-2-4-9(5-3-8)13(19)20-7-17-12(18)11(15)10(14)6-16-17/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFFUOCCWRXKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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